molecular formula C15H19BO2 B13256659 4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B13256659
M. Wt: 242.12 g/mol
InChI Key: OBAOIKKPQFTEDZ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring with a phenyl group substituted at the 2-position. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of 3-(prop-1-yn-1-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the boronic acid. The general reaction scheme is as follows:

3-(prop-1-yn-1-yl)phenylboronic acid+pinacolThis compound\text{3-(prop-1-yn-1-yl)phenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} 3-(prop-1-yn-1-yl)phenylboronic acid+pinacol→this compound

Industrial Production Methods

In an industrial setting, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Cross-Coupling Reactions: Particularly the Suzuki-Miyaura reaction, where it couples with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Hydroboration Catalysts: Such as rhodium or iridium complexes.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura reactions.

    Organoboron Intermediates: From hydroboration reactions.

    Boronic Acids and Esters: From oxidation reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

    Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: Utilized in the development of probes and sensors for biological studies.

    Catalysis: Acts as a reagent in various catalytic processes to form complex molecules.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent. In cross-coupling reactions, the boron atom forms a transient complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetallation and reductive elimination to yield the final product.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Isopropenylboronic acid pinacol ester
  • Phenylboronic acid pinacol ester

Uniqueness

4,4,5,5-Tetramethyl-2-[3-(prop-1-yn-1-yl)phenyl]-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the prop-1-yn-1-yl group enhances its utility in forming carbon-carbon bonds, making it a valuable reagent in synthetic organic chemistry.

Properties

Molecular Formula

C15H19BO2

Molecular Weight

242.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(3-prop-1-ynylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H19BO2/c1-6-8-12-9-7-10-13(11-12)16-17-14(2,3)15(4,5)18-16/h7,9-11H,1-5H3

InChI Key

OBAOIKKPQFTEDZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#CC

Origin of Product

United States

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